2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride is a compound known for its fluorescent properties. It is often used in various scientific research applications due to its ability to act as a fluorescent tracer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with an amino acid derivative under specific conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be used for further applications in research and industry .
Scientific Research Applications
2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a fluorescent tracer in various chemical reactions to monitor reaction progress and mechanisms.
Biology: Employed in cellular imaging to study glucose uptake and other metabolic processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent probes for quality control and process monitoring.
Mechanism of Action
The compound exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is utilized in various assays and imaging techniques to study biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another fluorescent compound used in glucose uptake studies.
NBD-Glucose: A fluorescent glucose analog used in similar applications.
Uniqueness
2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride is unique due to its specific structure, which allows it to be used in a wide range of applications, from chemical reactions to biological imaging. Its versatility and high fluorescence efficiency make it a valuable tool in scientific research .
Properties
Molecular Formula |
C9H10ClN5O5 |
---|---|
Molecular Weight |
303.66 g/mol |
IUPAC Name |
2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H |
InChI Key |
NKFVSANWNYYLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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